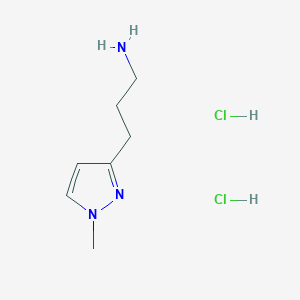

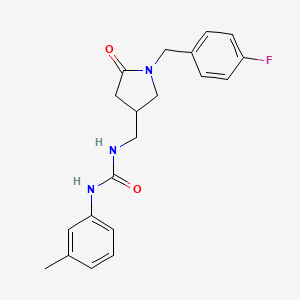

![molecular formula C23H18N2O3S B2719071 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-46-6](/img/structure/B2719071.png)

2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a derivative of the tetrazolium dye MTT . It is a water-soluble yellow dye that is readily taken up by viable cells .

Chemical Reactions Analysis

The chemical reaction involving this compound is its reduction by the action of mitochondrial dehydrogenases . This reaction is used in the MTT assay to assess cell metabolic activity .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

The compound's involvement in organic synthesis highlights its utility in constructing complex molecular architectures. For instance, its reactivity has been explored in cycloaddition reactions, serving as a building block for creating new chemical entities with potential applications ranging from materials science to pharmacology (Sutcliffe et al., 2000).

Sensor Technology

Research has also indicated the potential of structurally related compounds in sensor technology. A study demonstrated the ability of a U-shaped molecule, synthesized through a similar cycloaddition reaction, to bind metal cations, suggesting its application as an ionophore for sensor purposes (Cordaro et al., 2011).

Polymer Chemistry

The utility extends into polymer chemistry, where derivatives of the compound have been used in polymerization reactions to create novel polymers. This application signifies its role in developing new materials with unique properties, such as enhanced durability or specialized functionality (Mallakpour et al., 1998).

Biological Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, such as reversing amnesia in animal models. This exploration into the biological effects underscores the compound's potential in therapeutic applications, particularly in treating cognitive disorders (Butler et al., 1987).

Mécanisme D'action

Target of Action

The primary target of the compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the mitochondrial dehydrogenases present in actively respiring cells . These enzymes play a crucial role in the redox potential of cells, which is a measure of the cell’s ability to undergo reduction-oxidation reactions .

Mode of Action

The compound this compound interacts with its targets by being reduced by the action of mitochondrial dehydrogenases . This reduction converts the water-soluble compound into an insoluble purple formazan .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of the compound to formazan by mitochondrial dehydrogenases . This process is a part of the cell’s redox potential, and the amount of formazan produced is directly proportional to the number of living cells .

Result of Action

The result of the action of this compound is the production of formazan, which is then solubilized and its concentration determined by optical density . This process is used to assess cell viability as a function of redox potential .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, a slight loss of cell viability was observed when samples were treated at 45 °C, and no viability was detected when they were treated at temperatures of ≥50 °C .

Analyse Biochimique

Biochemical Properties

It is known that the compound can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble compound to an insoluble purple formazan . The formazan is then solubilized, and its concentration is determined by optical density .

Cellular Effects

In cellular environments, 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used to assess cell viability . The compound’s conversion to formazan in actively respiring cells indicates that it may interact with cellular enzymes involved in redox reactions

Molecular Mechanism

It is known that the compound is reduced to formazan in actively respiring cells , suggesting that it may interact with enzymes involved in cellular respiration

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to assess cell viability over time

Metabolic Pathways

Given its role in redox reactions, it may interact with enzymes involved in cellular respiration

Subcellular Localization

Given its role in assessing cell viability, it may be localized in the mitochondria, where cellular respiration occurs

Propriétés

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-12-9-10-17-16(11-12)20(26)18-19(15-7-5-4-6-8-15)25(22(27)21(18)28-17)23-24-13(2)14(3)29-23/h4-11,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDQLMLJCTYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

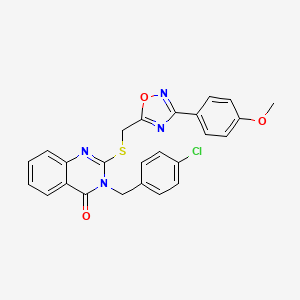

![2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2719000.png)

![{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol](/img/structure/B2719003.png)

![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719004.png)

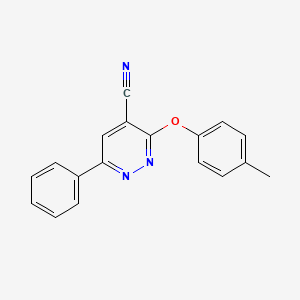

![4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2719008.png)

![3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2719009.png)

![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)